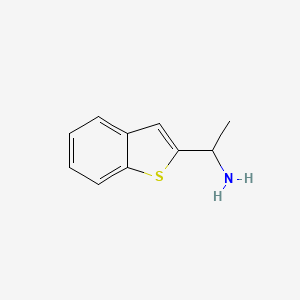

1-(1-Benzothiophen-2-yl)ethan-1-amine

Description

Significance of Benzothiophene (B83047) Derivatives in Contemporary Organic and Medicinal Chemistry Research

Benzothiophene and its derivatives are recognized as "privileged structures" in drug discovery. nih.govresearchgate.net This designation stems from their structural similarities to active compounds, which allows them to serve as potent lead molecules in the design of new drugs. nih.govresearchgate.net The versatility of the benzothiophene scaffold enables it to be functionalized in various ways, leading to a diverse range of derivatives with a wide spectrum of pharmacological activities. ijpsjournal.comnumberanalytics.com

Extensive research has demonstrated that benzothiophene-based compounds exhibit numerous biological activities, positioning them as valuable candidates for therapeutic applications. nih.govresearchgate.net Due to their structural versatility, these derivatives have been a central focus for medicinal chemists, leading to the discovery of several lead molecules for treating a variety of diseases. researchgate.net The ongoing investigation into their structure-activity relationships (SAR) continues to fuel the rational design of more effective and less toxic medicinal drugs. nih.gov

Table 1: Reported Biological Activities of Benzothiophene Derivatives

| Biological Activity | Reference |

|---|---|

| Anti-microbial | nih.govresearchgate.net |

| Anti-cancer | nih.govresearchgate.net |

| Anti-inflammatory | nih.govresearchgate.net |

| Anti-oxidant | nih.govresearchgate.net |

| Anti-tubercular | nih.govresearchgate.net |

| Anti-diabetic | nih.govresearchgate.net |

| Anti-convulsant | nih.govresearchgate.net |

| Neuroprotective | ijpsjournal.com |

| Antifungal | nih.gov |

Rationale for Investigating the 1-(1-Benzothiophen-2-yl)ethan-1-amine Core Structure in Drug Discovery

The specific core structure of this compound combines the significant benzothiophene scaffold with an amine functional group, a common feature in many neurologically active drugs. The inclusion of an amine group can be crucial for a molecule's ability to interact with biological targets such as enzymes, receptors, and ion channels. ijpsjournal.comontosight.ai

The investigation into this particular core structure is driven by the potential for synergistic or novel biological activities arising from the combination of the benzothiophene nucleus and the ethanamine side chain. For instance, derivatives of the related compound 1-(4,5,6,7-Tetrahydro-1-benzothiophen-2-yl)ethan-1-amine have been noted for their potential to inhibit enzymes like protein kinases, which are implicated in cell signaling and cancer progression. The amine moiety itself is a key component of many bioactive compounds, including 2-phenethylamines, which are known to interact with a variety of receptors and transporters in the central nervous system. mdpi.com Therefore, the this compound structure presents a compelling template for developing new therapeutic agents, particularly those targeting neurological and proliferative disorders.

Overview of Research Trajectories for Related Benzothiophene and Heterocyclic Amine Compounds

Research into benzothiophene and other heterocyclic amines is progressing along several key trajectories. A primary focus is the synthesis of novel derivatives to expand the chemical space and explore new biological activities. tandfonline.com This involves modifying the core structure with various substituents to fine-tune the pharmacological properties and understand the structure-activity relationships (SAR). nih.gov

Another significant research avenue is the investigation of the mechanisms of action of these compounds. For example, studies on 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives suggest that their anticonvulsant effects may be mediated through interaction with neuronal voltage-sensitive sodium channels. mdpi.com

Furthermore, there is growing interest in the application of computational methods, such as molecular docking, in the design of new benzothiophene-based drugs. ijpsjournal.com These approaches help in predicting the interaction of these compounds with their biological targets, thereby guiding the synthesis of more potent and selective molecules. The broad utility of heterocyclic compounds, which are present in over 85% of all biologically active chemical compounds, ensures that research into scaffolds like benzothiophene amines will remain a vibrant and critical area of medicinal chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-(1-benzothiophen-2-yl)ethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NS/c1-7(11)10-6-8-4-2-3-5-9(8)12-10/h2-7H,11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OELFZKCSIUHOHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC2=CC=CC=C2S1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations of 1 1 Benzothiophen 2 Yl Ethan 1 Amine and Its Analogs

Strategies for the Construction of the 1-Benzothiophen-2-yl Core

The formation of the benzothiophene (B83047) nucleus is a critical first step, achievable through various modern synthetic reactions. Transition-metal catalysis and condensation strategies are among the most powerful approaches.

Palladium-Catalyzed S-Cyclization and Related Approaches

Palladium catalysis offers a versatile platform for the synthesis of benzothiophene derivatives through intramolecular C–S bond formation. A notable method involves the palladium iodide (PdI₂)/potassium iodide (KI) catalyzed carbonylative S-cyclization of 1-(2-(methylthio)phenyl)prop-2-yn-1-ols. This multicomponent reaction proceeds under relatively mild conditions (40 atm CO, 80 °C) to furnish benzothiophene-2-acetic esters, which are precursors to the desired amine. The reaction sequence involves an intramolecular nucleophilic attack of the thiomethyl group on the palladium-coordinated alkyne, followed by demethylation and alkoxycarbonylation. researchgate.netunipa.it

Another powerful palladium-catalyzed approach is the coupling of terminal acetylenes with o-iodothioanisole, followed by an electrophilic cyclization, which produces 2,3-disubstituted benzothiophenes in excellent yields. acs.org Furthermore, palladium(II)-catalyzed C–H/C–S bond cleavage and coupling reactions provide a direct route to dibenzothiophene (B1670422) systems without the need for stoichiometric oxidants. rsc.org

| Starting Material | Catalyst System | Key Transformation | Product Type | Yield |

| 1-(2-(methylthio)phenyl)prop-2-yn-1-ols | PdI₂/KI, CO | Carbonylative S-cyclization | Benzothiophene-2-acetic esters | 35–70% |

| o-Iodothioanisole & Terminal Acetylene | Pd(PPh₃)₂Cl₂/CuI | Sonogashira Coupling & Electrophilic Cyclization | 2,3-Disubstituted benzothiophenes | High |

| 2-(Methylthio)phenylacetylenes | PdI₂/KI, CO, Air | Oxidative Cyclization-Alkoxycarbonylation | Benzothiophene-3-carboxylic esters | 57-83% |

Condensation Reactions in Benzothiophene Synthesis

Condensation reactions provide a classic and effective means of constructing the benzothiophene ring. One robust, transition-metal-free method involves a tandem base-mediated condensation of o-iodoarylacetonitriles with (hetero)aryldithioesters. organic-chemistry.orgnih.govfigshare.com This domino reaction proceeds via an initial condensation followed by an intramolecular C–S bond formation, yielding diversely substituted benzothiophenes in high yields. organic-chemistry.orgnih.govfigshare.com The mechanism is proposed to involve a radical pathway, specifically an Sᵣₙ1 (substitution nucleophilic radical) mechanism. organic-chemistry.org

Another approach utilizes the Friedländer annulation, a condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group. This has been adapted to synthesize benzothieno[3,2-b]pyridine derivatives from 3-amino-2-formyl-functionalized benzothiophenes, demonstrating the utility of condensation chemistry in elaborating the benzothiophene core. nih.gov

| Reactants | Conditions | Key Transformation | Product Type | Yield |

| o-Iodoarylacetonitriles + (Hetero)aryldithioesters | K₂CO₃, DMSO | Domino Condensation/Intramolecular C-S Cyclization | 2,3-Substituted benzothiophenes | up to 92% |

| 3-Amino-2-formyl-benzothiophenes + Ketones | Base or Acid | Friedländer Annulation | Benzothieno[3,2-b]pyridines | Moderate to Good |

Stereoselective Synthesis of the 1-(1-Benzothiophen-2-yl)ethan-1-amine Moiety

Introducing the chiral amine at the C1 position with high stereocontrol is paramount for accessing enantiomerically pure final compounds. Asymmetric hydrogenation and chiral auxiliary-based methods are the principal strategies employed.

Asymmetric Catalytic Hydrogenation and Related Methods

Asymmetric hydrogenation of a prochiral precursor, such as an N-aryl or N-alkyl imine derived from 1-(1-benzothiophen-2-yl)ethan-1-one, is the most direct route to the chiral amine. nih.gov This method offers high atom economy and is a cornerstone of green chemistry. nih.govacs.org Transition metal complexes, particularly those of iridium, rhodium, and ruthenium, featuring chiral ligands are highly effective for this transformation. nih.govrsc.org

Iridium catalysts, often paired with chiral bisphosphine or P,N ligands, are particularly adept at the hydrogenation of N-heteroaromatic compounds and imines, frequently achieving high enantioselectivities (up to 99% ee). ajchem-b.comdicp.ac.cnnih.govacs.orgacs.org The choice of ligand, solvent, and additives can be crucial for achieving optimal stereocontrol. dicp.ac.cn The reaction typically proceeds with excellent chemo-, regio-, and enantioselectivity, making it a reliable and versatile tool for synthesizing chiral drugs and intermediates. acs.org

| Catalyst Type | Chiral Ligand Example | Substrate | Key Advantage | Typical Enantiomeric Excess (ee) |

| Iridium(I) | (R)-MeO-BIPHEP, P-OP ligands | Quinolines, Imines | High activity and selectivity for heteroaromatics | 90-99% |

| Rhodium(I) | Ph-TRAP, DIOP | N-Substituted Indoles | Effective for activated heteroaromatics | up to 95% |

| Ruthenium(II) | N-Sulfonylated 1,2-diamines | Ketones, Imines | High efficiency in transfer hydrogenation | High |

Chiral Auxiliary Approaches in Amine Synthesis

Chiral auxiliary-mediated synthesis offers a robust and predictable method for controlling stereochemistry. wikipedia.org This strategy involves temporarily attaching a chiral molecule (the auxiliary) to a prochiral substrate. The inherent chirality of the auxiliary then directs a subsequent diastereoselective transformation, after which the auxiliary is cleaved to reveal the enantiomerically enriched product. wikipedia.org

A widely used and highly effective chiral auxiliary for amine synthesis is tert-butanesulfinamide (Ellman's auxiliary). yale.edunih.goviupac.org Condensation of tert-butanesulfinamide with the ketone precursor, 1-(1-benzothiophen-2-yl)ethan-1-one, forms a tert-butanesulfinyl imine. acs.org The sulfinyl group then directs the diastereoselective addition of a hydride reagent (e.g., from L-selectride or a zirconocene (B1252598) hydride) to the C=N bond. iupac.orgacs.org The resulting sulfinamide is then readily cleaved under mild acidic conditions to afford the desired chiral primary amine in high enantiomeric purity. nih.goviupac.org Other auxiliaries, such as oxazolidinones (Evans auxiliaries) and pseudoephedrine, are also employed in asymmetric synthesis, particularly for alkylation and aldol (B89426) reactions that can set adjacent stereocenters.

General Scheme for Chiral Auxiliary Use:

Attachment: Condensation of the prochiral ketone with the chiral auxiliary (e.g., tert-butanesulfinamide).

Diastereoselective Reaction: Reduction of the resulting imine, where the auxiliary directs the hydride attack.

Cleavage: Removal of the auxiliary under mild conditions to yield the chiral amine.

Derivatization Strategies for Structural Modification

Once the core chiral amine is synthesized, further structural diversity can be achieved through various derivatization reactions. These modifications can target the primary amine functionality or the benzothiophene ring system.

The primary amine group is a versatile handle for a wide range of chemical transformations. Standard reactions include:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Introduction of alkyl groups via reductive amination or reaction with alkyl halides.

Formation of Thioureas: Reaction with isothiocyanates, such as 3-pyridyl isothiocyanate, which can also serve to improve detection in analytical techniques like LC-MS/MS. researchgate.net

The benzothiophene ring itself can undergo electrophilic aromatic substitution, although the reactivity is influenced by the existing substituents. These reactions allow for the introduction of functional groups such as halogens, nitro groups, or acyl groups onto the aromatic core, enabling the synthesis of a broad library of analogs for further investigation.

Functional Group Interconversions on the Ethanamine Side Chain

The primary amine of this compound is a versatile functional handle for a variety of chemical transformations, including acylation, alkylation, and sulfonylation. These reactions allow for the introduction of a wide range of substituents, thereby modulating the compound's physicochemical properties.

Acylation: The reaction of the primary amine with acylating agents such as acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine, yields the corresponding amides. This transformation is fundamental in creating derivatives with altered polarity and hydrogen bonding capabilities. For instance, acylation with phenylacetyl chloride would produce N-(1-(1-benzothiophen-2-yl)ethyl)-2-phenylacetamide. beilstein-journals.org

Alkylation: Direct alkylation of the primary amine with alkyl halides can be challenging due to the potential for over-alkylation, leading to secondary, tertiary, and even quaternary ammonium (B1175870) salts. msu.edu However, under controlled conditions with a specific ratio of amine to alkylating agent, mono-alkylation can be achieved. libretexts.org A more controlled approach involves reductive amination, where the primary amine reacts with an aldehyde or ketone to form an imine, which is then reduced in situ to the corresponding secondary or tertiary amine.

Sulfonylation: The amine group readily reacts with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base to form sulfonamides. libretexts.org This transformation is significant as the sulfonamide moiety is a key feature in many biologically active compounds.

Below is a table summarizing these functional group interconversions:

| Reaction Type | Reagent Example | Product Class | General Conditions |

|---|---|---|---|

| Acylation | Acetyl Chloride | Amide | Base (e.g., Pyridine), Inert Solvent |

| Alkylation (Reductive Amination) | Acetone, NaBH(OAc)3 | Secondary Amine | Acid catalyst, Reducing Agent |

| Sulfonylation | p-Toluenesulfonyl Chloride | Sulfonamide | Base (e.g., NaOH), Aqueous/Organic Solvent |

Modifications to the Benzothiophene Ring System

The benzothiophene ring is an aromatic system that can undergo electrophilic substitution reactions. The position of substitution is directed by the electron-donating or -withdrawing nature of the existing substituents and the inherent reactivity of the heterocyclic ring. The sulfur atom in the thiophene (B33073) ring generally directs electrophilic attack to the 2- and 3-positions. Given that the 2-position is already substituted, electrophilic attack on this compound would be expected to occur at the 3-position or on the benzene (B151609) ring.

Halogenation: Bromination of benzothiophene derivatives can be achieved using various brominating agents. For instance, N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride or acetic acid is a common reagent for the selective bromination of such aromatic systems. The reaction would likely yield 3-bromo-1-(1-benzothiophen-2-yl)ethan-1-amine or substitution on the benzene portion of the molecule.

Nitration: Nitration can be carried out using a mixture of nitric acid and sulfuric acid. The reaction conditions must be carefully controlled to avoid oxidation of the sulfur atom and other side reactions. The nitro group can be introduced at various positions on the benzothiophene ring, with the precise location depending on the reaction conditions and the directing effects of the existing substituents.

Friedel-Crafts Acylation and Alkylation: These reactions are typically catalyzed by Lewis acids and allow for the introduction of acyl and alkyl groups, respectively. The substitution pattern will be dictated by the electronic properties of the benzothiophene system.

The following table outlines potential modifications to the benzothiophene ring:

| Reaction Type | Reagent Example | Potential Product | General Conditions |

|---|---|---|---|

| Bromination | N-Bromosuccinimide (NBS) | Bromo-substituted analog | Inert Solvent, Radical Initiator (optional) |

| Nitration | HNO3/H2SO4 | Nitro-substituted analog | Low Temperature |

| Friedel-Crafts Acylation | Acetyl Chloride, AlCl3 | Acyl-substituted analog | Lewis Acid Catalyst, Anhydrous Conditions |

Multi-component Reaction Pathways for Analog Generation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product, offer an efficient pathway to generate libraries of structurally diverse analogs. mdpi.com The primary amine functionality of this compound makes it an ideal candidate for several well-known MCRs.

Ugi Reaction: The Ugi four-component reaction involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing this compound as the amine component, a diverse range of α-acylamino carboxamide derivatives can be synthesized. The variability of the other three components allows for the rapid generation of a large library of analogs.

Mannich Reaction: In the Mannich reaction, an amine, a non-enolizable aldehyde (like formaldehyde), and a compound containing an active hydrogen (such as a ketone) react to form a β-amino carbonyl compound, often referred to as a Mannich base. nih.gov Using this compound in this reaction would lead to the formation of new carbon-carbon bonds and the introduction of additional functional groups.

Strecker Reaction: The Strecker synthesis of α-amino acids involves the reaction of an aldehyde or ketone with ammonia (B1221849) and hydrogen cyanide. A variation of this, the Strecker aminonitrile synthesis, can utilize a pre-formed amine. nih.gov Reacting this compound with an aldehyde and a cyanide source would yield an α-aminonitrile, which can be further hydrolyzed to the corresponding α-amino acid analog.

A summary of these multi-component reactions is presented below:

| Reaction Name | Reactant Types | Product Class | Key Feature |

|---|---|---|---|

| Ugi Reaction | Aldehyde, Amine, Carboxylic Acid, Isocyanide | α-Acylamino Carboxamides | High structural diversity from four components |

| Mannich Reaction | Aldehyde, Amine, Active Hydrogen Compound | β-Amino Carbonyls | Forms a new C-C bond adjacent to a carbonyl group |

| Strecker Reaction | Aldehyde/Ketone, Amine, Cyanide Source | α-Aminonitriles | Precursor to α-amino acids |

Computational Chemistry and Molecular Modeling Investigations of 1 1 Benzothiophen 2 Yl Ethan 1 Amine

Quantum Chemical Analyses of Molecular Structure and Electronic Properties

Quantum chemical analyses are fundamental in computational chemistry for understanding the intrinsic properties of a molecule. These methods can elucidate molecular geometry, conformational stability, and electronic characteristics, providing insights that are complementary to experimental data.

Density Functional Theory (DFT) Studies of Conformational Preferences

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. scienceopen.com For a molecule like 1-(1-Benzothiophen-2-yl)ethan-1-amine, which has a flexible ethylamine (B1201723) side chain, DFT would be employed to determine its most stable three-dimensional arrangements, or conformations.

A conformational analysis would involve calculating the potential energy of the molecule as a function of the rotation around its single bonds. This process, often visualized through a Potential Energy Surface (PES) scan, identifies the lowest energy conformers (global and local minima). researchgate.net Such studies are crucial as the biological activity of a molecule is often dependent on its ability to adopt a specific conformation to fit into a receptor's binding site. The stability of different conformers is influenced by factors like steric hindrance and intramolecular interactions.

Molecular Electrostatic Potential Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for understanding and predicting the reactive behavior of a molecule. mdpi.com It is plotted by mapping the electrostatic potential onto a constant electron density surface, visually representing the charge distribution of the molecule. researchgate.net

The MEP surface uses a color spectrum to indicate different potential values. Regions of negative potential (typically colored red or yellow) are rich in electrons and are susceptible to electrophilic attack, indicating sites that are likely to act as hydrogen bond acceptors. Conversely, regions of positive potential (colored blue) are electron-deficient and are prone to nucleophilic attack, often corresponding to hydrogen bond donor sites. researchgate.net For this compound, an MEP analysis would highlight the electronegative nitrogen atom of the amine group as a region of negative potential and the amine hydrogens as regions of positive potential, providing key insights into its intermolecular interaction capabilities.

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity and electronic transitions. scribd.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A small energy gap suggests that the molecule is more reactive and can be easily excited. nih.gov Analysis of the HOMO and LUMO distribution would show which parts of the this compound molecule are most involved in electron donation and acceptance, respectively, which is fundamental to understanding its role in chemical reactions and biological interactions. researchgate.net

Molecular Docking and Ligand-Receptor Interaction Modeling

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. iium.edu.my It is a critical tool in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a drug's mechanism of action.

Prediction of Binding Modes and Affinities with Biological Targets

In a molecular docking study of this compound, the compound would be treated as a ligand and docked into the active site of a specific biological target (e.g., an enzyme or receptor). The docking algorithm samples a wide range of possible conformations and orientations of the ligand within the binding site and uses a scoring function to estimate the binding affinity for each pose. iium.edu.my

The results are typically presented as a binding energy or docking score, with lower energy values indicating a more favorable and stable interaction. This allows for the prediction of the most likely binding mode of the ligand and provides a quantitative estimate of its binding affinity, which can be used to rank it against other potential drug candidates.

Analysis of Key Intermolecular Interactions (Hydrogen Bonding, Hydrophobic Interactions, Pi-Stacking)

Once the most probable binding pose is identified through molecular docking, the specific intermolecular interactions that stabilize the ligand-receptor complex are analyzed. For this compound, these interactions would likely include:

Hydrogen Bonding: The amine group (-NH2) can act as a hydrogen bond donor, while the nitrogen atom can act as a hydrogen bond acceptor, forming strong, directional interactions with polar residues in the receptor's active site. nih.gov

Hydrophobic Interactions: The benzothiophene (B83047) ring system is largely nonpolar and can form favorable hydrophobic interactions with nonpolar amino acid residues (e.g., leucine, valine, isoleucine) in the binding pocket. mdpi.com

Pi-Stacking: The aromatic benzothiophene ring can engage in pi-pi stacking or T-shaped pi-stacking interactions with the aromatic side chains of amino acids like phenylalanine, tyrosine, and tryptophan, further contributing to binding stability.

A detailed analysis of these interactions is essential for understanding the structural basis of the ligand's affinity and selectivity for its biological target.

Conformational Analysis and Dynamic Simulations

The three-dimensional structure and dynamic behavior of a molecule are critical determinants of its chemical reactivity and biological activity. For this compound, computational methods such as conformational analysis and dynamic simulations provide profound insights into its flexibility, preferred shapes (conformations), and the energetic landscape that governs its structural transitions. These investigations are essential for understanding how the molecule interacts with its environment at an atomic level.

Molecular Dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. numberanalytics.com By solving Newton's equations of motion for a system, MD simulations generate a trajectory that describes the dynamic evolution of the molecule, offering a detailed view of its conformational flexibility. numberanalytics.comconsensus.app This methodology is invaluable in drug discovery and molecular biology for exploring the various conformations a molecule can adopt, which is crucial for its function and interactions with biological targets. nih.govcresset-group.com

For this compound, an MD simulation would be set up by placing the molecule in a simulation box, typically solvated with explicit water molecules to mimic physiological conditions. The system's energy is first minimized to remove any unfavorable atomic clashes. Subsequently, the simulation is run for a specific duration (nanoseconds to microseconds) at a constant temperature and pressure, allowing the molecule to freely rotate around its single bonds and explore its accessible conformational space. numberanalytics.comportlandpress.com

The primary sources of flexibility in this compound are the rotations around the C-C bond of the ethylamine side chain and the C-C bond connecting the side chain to the benzothiophene ring. Analysis of the MD trajectory allows for the characterization of the conformational ensemble, identifying the most stable and frequently occurring conformations. nih.gov Techniques like cluster analysis are applied to group similar structures, revealing the preferred spatial arrangements of the amine and benzothiophene moieties.

Below is an illustrative table representing the type of data that could be obtained from a cluster analysis of an MD simulation trajectory for this compound.

| Cluster ID | Population (%) | Representative Dihedral Angle (τ1, degrees)¹ | Representative Dihedral Angle (τ2, degrees)² | Relative Energy (kcal/mol) |

| 1 | 45 | 65 | 178 | 0.00 |

| 2 | 30 | -70 | 180 | 0.45 |

| 3 | 15 | 175 | 60 | 1.20 |

| 4 | 10 | 178 | -62 | 1.55 |

¹ Dihedral angle defined by atoms S1-C2-C(ethyl)-N(amine) ² Dihedral angle defined by atoms C2-C(ethyl)-C(methyl)-H

Note: This data is illustrative and intended to represent typical results from a molecular dynamics simulation analysis.

A Potential Energy Surface (PES) is a fundamental concept in computational chemistry that describes the energy of a molecule as a function of its geometry. longdom.orgnumberanalytics.com It can be visualized as a multidimensional landscape where valleys represent stable, low-energy conformations (isomers or conformers) and peaks or saddle points represent high-energy transition states that connect these stable structures. longdom.orgfiveable.me Mapping the PES is crucial for understanding reaction mechanisms, predicting stable molecular structures, and determining the energy barriers for conformational changes. longdom.org

For this compound, a PES map can be generated by systematically changing specific geometric parameters, such as the dihedral angle around the bond connecting the ethylamine side chain to the benzothiophene ring, and calculating the molecule's potential energy at each point. This process, known as a relaxed PES scan, identifies the lowest energy pathways for rotation.

The points of lowest energy on the PES correspond to the most stable conformers. The points of highest energy along the lowest-energy path between two minima are the transition states. fiveable.menumberanalytics.com Identifying these transition states is critical as their energy determines the activation energy required for the molecule to convert from one conformation to another. ims.ac.jpmit.edu Computational methods like the Nudged Elastic Band (NEB) or synchronous transit methods can be used to precisely locate these saddle points on the PES. ims.ac.jpnumberanalytics.com

The following table provides a hypothetical summary of a PES scan for the rotation around the key C-C bond linking the side chain to the benzothiophene ring in this compound.

| Dihedral Angle (τ1, degrees) | Relative Energy (kcal/mol) | Structure Type |

| 0 | 5.2 | Transition State |

| 68 | 0.0 | Energy Minimum (Stable Conformer) |

| 120 | 4.8 | Transition State |

| 180 | 1.3 | Energy Minimum (Stable Conformer) |

| -72 | 0.3 | Energy Minimum (Stable Conformer) |

Note: This data is hypothetical and serves to illustrate the output of a potential energy surface scan.

Computational Studies in Reaction Mechanism Elucidation for Synthesis

Computational chemistry, particularly with methods like Density Functional Theory (DFT), has become an indispensable tool for elucidating the step-by-step molecular pathways of chemical reactions. scielo.brfiveable.me By modeling the potential energy surface of a reaction, researchers can identify reactants, products, intermediates, and transition states, providing a detailed understanding of how a synthesis occurs. scielo.brnih.gov This knowledge is crucial for optimizing reaction conditions, predicting product selectivity, and designing more efficient synthetic routes. fiveable.me

A plausible synthetic route to this compound is the reductive amination of 1-(1-benzothiophen-2-yl)ethanone. This reaction typically involves the initial formation of an imine intermediate via the reaction of the ketone with ammonia (B1221849), followed by the reduction of the imine to the final amine product.

Computational studies using DFT could be employed to investigate this mechanism in detail. The process would involve:

Geometry Optimization: Calculating the lowest-energy structures for the reactants (1-(1-benzothiophen-2-yl)ethanone, ammonia), intermediates (carbinolamine, imine), and the final product.

Transition State Search: Locating the transition state structures for each elementary step, such as the nucleophilic attack of ammonia on the ketone, the dehydration of the carbinolamine to form the imine, and the subsequent reduction step. zsmu.edu.uaresearchgate.net

An illustrative table summarizing the results of such a DFT study is presented below.

| Reaction Step | Reactants | Transition State (TS) | Product | Activation Energy (ΔE‡, kcal/mol) | Reaction Energy (ΔEr, kcal/mol) |

| 1. Imine Formation | Ketone + NH₃ | TS1 | Imine + H₂O | 18.5 | -5.2 |

| 2. Imine Reduction | Imine + [H]⁻ | TS2 | Amine | 12.3 | -25.7 |

Note: The values in this table are hypothetical, representing typical outputs from DFT calculations on a reaction mechanism.

Structure Activity Relationship Sar Studies of 1 1 Benzothiophen 2 Yl Ethan 1 Amine Analogs

Identification of Pharmacophore Features and Key Structural Elements

The ethylamine (B1201723) side chain attached to the 2-position of the benzothiophene (B83047) core is another vital component. The primary amine group is typically protonated at physiological pH, allowing it to form ionic bonds or hydrogen bonds with receptor sites. The stereocenter at the first carbon of the ethyl group (C1) introduces chirality, which is often a determining factor for biological specificity and potency.

Key structural elements essential for the activity of this class of compounds generally include:

The Benzothiophene Scaffold: Provides a rigid, lipophilic anchor for receptor binding. The electronic nature of this ring system can be modulated by substituents.

The Primary Amine: Acts as a key hydrogen bond donor and can form critical salt bridges.

The Stereocentral Carbon: The specific three-dimensional arrangement of substituents around this carbon dictates the molecule's orientation in a binding pocket.

The Ethyl Linker: The length and flexibility of this linker position the amine group in a specific spatial relationship relative to the benzothiophene ring.

Impact of Substituent Variations on In Vitro Activity

Modifying substituents on the 1-(1-benzothiophen-2-yl)ethan-1-amine scaffold has a profound impact on its in vitro activity. These variations can influence the compound's potency, selectivity, and pharmacokinetic properties by altering its size, shape, lipophilicity, and electronic distribution.

Chirality is a fundamental aspect of the SAR for this class of compounds. The presence of a stereocenter at the C1 position of the ethylamine side chain means that the molecule exists as a pair of enantiomers (R and S). It is common for one enantiomer to exhibit significantly higher biological activity than the other, a phenomenon known as eudismic ratio. This stereoselectivity arises from the three-dimensional nature of biological receptors, which preferentially bind one enantiomer over the other. For instance, studies on related chiral amines have shown that the specific spatial orientation of the amine and the aromatic ring is crucial for proper receptor interaction. nih.gov The absolute configuration (R or S) determines how the key functional groups are presented to the binding site, affecting the strength and nature of the molecular interactions. Therefore, enantiomeric purity is a critical parameter in SAR studies to accurately assess the potency of the active enantiomer.

The length and branching of the alkyl chain can significantly modulate biological activity. In many classes of biologically active molecules, an optimal alkyl chain length exists for receptor binding. nih.gov Increasing the chain length can enhance lipophilicity, which may improve membrane permeability or hydrophobic interactions with a receptor, but only up to a certain point. chemrxiv.orgnih.gov An overly long chain can introduce steric hindrance or reduce aqueous solubility. nih.gov

For cannabimimetic indoles, a related class of compounds, high-affinity binding to cannabinoid receptors requires a minimum alkyl chain length of three carbons, with optimal activity observed with a five-carbon chain. nih.gov Extending the chain further to seven carbons leads to a dramatic loss of binding affinity. nih.gov Similar principles can be applied to this compound analogs, where modifications to the ethyl group could fine-tune activity.

| Alkyl Chain Length | General Effect on Lipophilicity | Potential Impact on Biological Activity | Reference Example |

|---|---|---|---|

| Short (1-2 carbons) | Lower | May result in lower binding affinity due to insufficient hydrophobic interaction. | Inactive N-alkylmorpholine derivatives against MRSA. chemrxiv.org |

| Medium (3-6 carbons) | Moderate to High | Often associated with optimal binding affinity and potency. nih.gov | Cannabimimetic indoles with high CB1/CB2 receptor affinity. nih.gov |

| Long (>6 carbons) | Very High | Can lead to decreased activity due to steric hindrance, reduced solubility, or non-specific binding. nih.gov | Decreased binding in cannabimimetic indoles with a heptyl chain. nih.gov |

For example, in SAR studies of other bioactive molecules, introducing a halogen atom at a specific position on an aromatic ring can lead to beneficial halogen bonding with the receptor, dramatically increasing activity. mdpi.com Similarly, replacing the sulfur atom in the thiophene (B33073) ring with oxygen (to form a benzofuran) or nitrogen (to form an indole) creates bioisosteres with different hydrogen bonding capabilities and electronic profiles, which can lead to altered selectivity and potency profiles. nih.gov

| Substitution Type | Position | Observed Effect on Activity | Example System |

|---|---|---|---|

| Fluoro or Cyano | Ortho-position of a benzyl (B1604629) ring | Led to better inhibitory activity. | YC-1 Analogs. nih.gov |

| Halogen (e.g., Chlorine) | Para-position of a phenyl group | Beneficial for potency, potentially through halogen bonding. | Spautin-1 Analogs. mdpi.com |

| Amine Group | Varies | Enhanced inhibitory activity against specific targets. | YC-1 Analogs. nih.gov |

Conformational Flexibility and Its Role in SAR

The conformational flexibility of this compound analogs plays a significant role in their SAR. While the benzothiophene ring is largely planar and rigid, the ethylamine side chain possesses rotational freedom around its single bonds. This flexibility allows the molecule to adopt various conformations to fit optimally into a receptor's binding site. The dihedral angle between the benzothiophene ring and the side chain is a key conformational parameter. nih.gov

However, excessive flexibility can be detrimental, leading to a loss of entropy upon binding and potentially allowing the molecule to bind to multiple off-target receptors. Therefore, a balance between rigidity and flexibility is often desired. Introducing cyclic constraints or bulky groups can limit conformational freedom, locking the molecule into a more bioactive conformation and potentially increasing potency and selectivity. mdpi.com

De Novo Design and Scaffold Hopping Approaches Guided by SAR

Insights gained from SAR studies are invaluable for guiding computational drug design strategies like de novo design and scaffold hopping. researchgate.net De novo design involves constructing novel molecules piece by piece within the constraints of a receptor's binding site, using established SAR principles to select favorable fragments and linkers.

Scaffold hopping is a strategy used to discover structurally novel compounds by replacing the core molecular framework (the scaffold) while retaining the essential pharmacophoric features. researchgate.netnih.gov For this compound, the benzothiophene core could be replaced with other bioisosteric scaffolds, such as benzofuran, indole, or quinoline, that maintain the correct spatial orientation of the key interacting groups. This approach can lead to the discovery of new chemical series with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles, while moving away from a potentially problematic core structure. nih.gov

In Vitro Biological Activity and Mechanistic Insights of 1 1 Benzothiophen 2 Yl Ethan 1 Amine Derivatives

Evaluation of Anti-Infective Properties: In Vitro Mechanistic Studies

Derivatives of the benzothiophene (B83047) scaffold have been a subject of interest in the search for new anti-infective agents.

Antibacterial Activity: Minimum Inhibitory Concentration (MIC) Determinations and Bacterial Strain Specificity

The antibacterial potential of benzothiophene derivatives has been evaluated against various bacterial strains. For instance, a series of tetrahydrobenzothiophene derivatives demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria. nih.gov Notably, certain compounds with electron-withdrawing groups on the benzamido moiety, such as iodo- and nitro-substituents, showed enhanced antibacterial efficacy. nih.gov

One particular derivative, 2-(2-Iodobenzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid, exhibited significant activity against Escherichia coli, Pseudomonas aeruginosa, Salmonella, and Staphylococcus aureus. nih.gov The Minimum Inhibitory Concentration (MIC) values for this and other related compounds are presented in the table below.

MIC of Tetrahydrobenzothiophene Derivatives (µM)

| Compound Identifier | E. coli (ATCC 25922) | P. aeruginosa (ATCC 27853) | Salmonella (ATCC 12022) | S. aureus (ATCC 25922) |

| 3b | 0.64 | 0.61 | 0.54 | 0.68 |

| 3f | 1.11 | 1.25 | 1.17 | 1.11 |

| 3k | 1.21 | 1.00 | 0.73 | 1.06 |

| Ciprofloxacin | 0.76 | 0.89 | 0.68 | 0.94 |

| Gentamicin | 0.84 | 0.95 | 0.76 | 1.05 |

Data sourced from a study on tetrahydrobenzothiophene derivatives. nih.gov

Antifungal Activity Against Pathogenic Fungi

The antifungal properties of compounds based on the benzothiophene moiety have been explored against clinically relevant fungal species. Synthetic di(hetero)arylamines derived from the benzo[b]thiophene system have shown activity against Candida and Aspergillus species. nih.gov The presence of hydroxyl groups on the aryl portion of these molecules was found to be crucial for their antifungal effect. nih.gov

In one study, a library of aminothioxanthones was evaluated, with some derivatives showing broad-spectrum antifungal effects, including against fluconazole-resistant strains. mdpi.com The Minimum Inhibitory Concentration (MIC) for one active compound against various fungal strains is detailed below.

MIC of an Aminothioxanthone Derivative (µg/mL)

| Fungal Strain | MIC (µg/mL) |

| Candida albicans ATCC 10231 | 16 |

| Candida krusei ATCC 6258 | 32 |

| Aspergillus fumigatus ATCC 240305 | 32 |

| Aspergillus niger ATCC 16404 | 32 |

Data is for a representative active compound from the aminothioxanthone library. mdpi.com

Antiparasitic Activity: In Vitro Efficacy Against Protozoan Parasites

The investigation into the antiparasitic potential of benzothiophene-related structures has yielded some promising results. A series of 4-aminopiperidine (B84694) derivatives were screened in vitro against a panel of protozoan parasites, including Trypanosoma brucei rhodesiense, Trypanosoma cruzi, Leishmania donovani, and Plasmodium falciparum. nih.gov Several of these compounds demonstrated selective activity against T. b. rhodesiense and the K1 strain of P. falciparum. nih.gov

Additionally, imidazole-containing azine and benzoazine derivatives have been synthesized and tested for their in vitro activity against Leishmania infantum, Leishmania braziliensis, Leishmania donovani, and Trypanosoma cruzi. nih.gov Some of these compounds showed noteworthy activity across multiple parasite species, suggesting a broad spectrum of antiparasitic potential. For instance, certain derivatives were more effective than the reference drug glucantime (B87149) against L. donovani. semanticscholar.org

Anticancer Activity: In Vitro Cytotoxicity and Apoptosis Induction Studies

Benzothiophene derivatives have emerged as a significant class of compounds with potential anticancer applications.

Inhibition of Cancer Cell Line Proliferation (e.g., HeLa, HepG-2, HCT-116, MDA-MB-231)

A number of studies have reported the cytotoxic effects of benzothiophene derivatives against a variety of human cancer cell lines. For example, a series of benzothiophene acrylonitrile (B1666552) analogs displayed potent anticancer activity, with GI50 values in the nanomolar range for some compounds against a panel of 60 human cancer cell lines. nih.gov

The table below summarizes the 50% inhibitory concentration (IC50) values for selected benzothiophene and related derivatives against several cancer cell lines.

IC50 Values of Benzothiophene and Related Derivatives in Cancer Cell Lines (µM)

| Compound/Derivative | HeLa | HepG-2 | HCT-116 | MDA-MB-231 |

| Benzothiazepine D8 | 1.48 | - | - | - |

| Pyrazolopyrimidine 14 | - | >50 | 25.03 | - |

| Pyrazolopyrimidine 15 | - | 48.21 | 22.18 | - |

| Thiophene (B33073) Derivative 4g | - | - | 7.1 | - |

| Thiophene Derivative 4a | - | - | 10.5 | - |

| Thiophene Derivative 4c | - | - | 11.9 | - |

Data compiled from multiple sources. researchgate.netnih.govnih.govekb.eg

Exploration of Cellular Targets and Pathways (e.g., Enzyme Inhibition, Receptor Modulation)

Mechanistic studies have indicated that the anticancer effects of certain benzothiophene derivatives are mediated through their interaction with the microtubule system. nih.gov These compounds can interfere with tubulin polymerization, a critical process for cell division, leading to mitotic arrest. nih.govresearchgate.net This mechanism is similar to that of established anticancer agents like vinca (B1221190) alkaloids and combretastatins. nih.gov

The inhibition of tubulin polymerization by these derivatives can induce apoptosis, or programmed cell death, in cancer cells. researchgate.net Following treatment with some benzothiophene analogs, cancer cells have been observed to undergo a form of cell death consistent with mitotic catastrophe, which can be effective against cancers that have developed resistance to conventional apoptosis-inducing therapies. nih.gov

Neuroprotective Effects: In Vitro Mechanistic Investigations

Derivatives of 1-(1-Benzothiophen-2-yl)ethan-1-amine have been identified as promising neuroprotective agents. In vitro studies have begun to unravel the cellular and molecular mechanisms that contribute to these effects, primarily focusing on their ability to modulate neurotransmitter systems and counteract oxidative damage in neuronal cells.

Modulation of Neurotransmitter Systems

A key aspect of the neuroprotective potential of benzothiophene derivatives lies in their ability to interact with crucial components of neurotransmitter systems. One of the primary mechanisms investigated is the inhibition of monoamine oxidases (MAOs), enzymes that are vital for the degradation of monoamine neurotransmitters. nih.govunich.it

Monoamine oxidases (MAO-A and MAO-B) are flavoenzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of neurotransmitters such as dopamine, serotonin (B10506), and norepinephrine. nih.gov The inhibition of these enzymes can increase the synaptic availability of these neurotransmitters, a strategy employed in the treatment of neurodegenerative and psychiatric disorders. nih.govunich.it

In vitro studies on a series of benzo[b]thiophen-3-ol derivatives have demonstrated their potential as potent and selective inhibitors of human monoamine oxidase (hMAO), particularly the MAO-B isoform. nih.govunich.ittandfonline.comresearchgate.netnih.gov The by-product of MAO activity is hydrogen peroxide, which contributes to oxidative stress, suggesting that inhibition of MAOs by these compounds could also confer neuroprotection by reducing cellular oxidative burden. nih.gov Another benzothiophene derivative, T-588, has been shown to stimulate the release of noradrenaline from rat cerebral cortical slices in vitro, indicating a direct modulation of neurotransmitter release. nih.gov

Table 1: In Vitro MAO Inhibition by Select Benzo[b]thiophen-3-ol Derivatives

| Compound | hMAO-A IC₅₀ (µM) | hMAO-B IC₅₀ (µM) | Selectivity Index (A/B) |

|---|---|---|---|

| Derivative 1 | > 10 | 0.89 ± 0.04 | > 11.2 |

| Derivative 2 | 3.2 ± 0.1 | 0.078 ± 0.003 | 41.0 |

| Derivative 3 | 1.8 ± 0.1 | 0.015 ± 0.001 | 120.0 |

| Derivative 4 | > 10 | 1.5 ± 0.1 | > 6.7 |

Data adapted from in vitro studies on human monoamine oxidase inhibition. The IC₅₀ value represents the concentration required to inhibit 50% of the enzyme's activity. The selectivity index is the ratio of hMAO-A IC₅₀ to hMAO-B IC₅₀.

Reduction of Oxidative Damage in Neuronal Cell Models

Oxidative stress is a significant contributor to neuronal damage in a variety of neurodegenerative diseases. mdpi.comresearchgate.net It arises from an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to neutralize them. Benzothiophene derivatives have shown promise in protecting neuronal cells by mitigating this damage.

A notable derivative, T-817MA (1-{3-[2-(1-benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol (B1332694) maleate), has been identified as a neuroprotective agent that can inhibit oxidative stress and neurotoxicity induced by nitric oxide. nih.gov Studies have shown that T-817MA can block lipid peroxidation, a key marker of oxidative damage to cell membranes, in the midbrain. nih.gov This action is crucial as it suggests a direct protective effect against the molecular damage caused by oxidative stress in neurodegenerative conditions. nih.gov The neurotrophic properties of T-817MA also include promoting neurite outgrowth in vitro, further highlighting its potential in neuronal repair and protection. nih.gov

Another line of investigation has explored the impact of benzothiophene derivatives on reactive oxygen species (ROS) production in neuronal cell models. Some derivatives have been observed to increase ROS production in specific contexts, which can be a mechanism for inducing apoptosis in cancer cells but also highlights the complex role these compounds can play in cellular redox balance. digitellinc.com

Anti-inflammatory and Antioxidant Properties: In Vitro Mechanistic Assessments

Beyond their neuroprotective roles, derivatives of this compound exhibit significant anti-inflammatory and antioxidant activities, which are often interconnected. ijpsjournal.com In vitro assays have been instrumental in elucidating the mechanisms behind these properties.

Inhibition of Inflammatory Mediators and Pathways

Chronic inflammation is a key pathological feature of many diseases. Benzothiophene derivatives have been shown to modulate inflammatory responses by targeting specific mediators and pathways. nih.govijpsjournal.com

One of the primary mechanisms of anti-inflammatory action is the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX). mdpi.comresearchgate.net In vitro studies have demonstrated that certain tetrahydrobenzo[b]thiophene derivatives can reverse the elevated levels of pro-inflammatory cytokines like IL-1β, IL-6, and TNF-α, as well as inflammatory mediators such as prostaglandin (B15479496) E2 (PGE2) and COX-2. researchgate.netdundee.ac.uk

Furthermore, the production of nitric oxide (NO), a key inflammatory mediator generated by inducible nitric oxide synthase (iNOS), can be modulated by benzothiophene derivatives. mdpi.com For instance, the benzothiophene derivative PD144795 has been shown to suppress the lipopolysaccharide-induced production of nitrite (B80452) (an indicator of NO) in macrophage cell lines by decreasing iNOS protein levels and mRNA expression. nih.gov Other studies on tetrahydrobenzo[b]thiophene derivatives have confirmed their ability to inhibit NO production in LPS-stimulated RAW 264.7 macrophage cells. dundee.ac.uk This inhibition of pro-inflammatory cytokine and mediator production underscores the potential of these compounds to control inflammatory processes at a cellular level. nih.govmdpi.com

Table 2: Effect of Tetrahydrobenzo[b]thiophene Derivatives on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Compound (50 µM) | NO Inhibition (%) | IL-6 Reduction (%) | TNF-α Reduction (%) |

|---|---|---|---|

| Derivative 2a | 78.04 ± 2.86 | 72.31 ± 3.45 | 75.12 ± 2.98 |

| Derivative 3a | 87.07 ± 1.22 | 85.67 ± 2.11 | 88.34 ± 1.56 |

| Derivative 3b | 80.39 ± 5.89 | 79.45 ± 4.23 | 81.09 ± 3.77 |

| Sulforaphane (10 µM) | 91.57 ± 0.98 | 90.11 ± 1.21 | 92.45 ± 0.88 |

Data represents the percentage inhibition or reduction compared to LPS-stimulated control cells. Sulforaphane was used as a reference compound.

Free Radical Scavenging Assays and Oxidative Stress Mitigation

The antioxidant properties of benzothiophene derivatives are often evaluated through their ability to scavenge free radicals, which are highly reactive molecules that can cause cellular damage. nih.gov Various in vitro assays are employed to quantify this activity.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a common method used to assess antioxidant potential. researchgate.netnih.gov In this assay, the ability of a compound to donate a hydrogen atom to the stable DPPH radical is measured by a decrease in absorbance. nih.gov Studies on substituted 2-aminothiophene derivatives have shown significant DPPH free radical scavenging activity. bibliomed.org

Other assays, such as those for scavenging hydroxyl radicals (HO•) and nitric oxide (NO) radicals, as well as the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulphonic acid) (ABTS) radical scavenging assay, provide a broader picture of the antioxidant capacity of these compounds. researchgate.netnih.govresearchgate.net The total antioxidant capacity can also be measured using methods like the phosphomolybdate assay. nih.gov The demonstrated ability of various benzothiophene derivatives to neutralize different types of free radicals in these assays provides strong evidence for their potential to mitigate oxidative stress. researchgate.netnih.gov

Table 3: In Vitro Radical Scavenging Activity of Select Thiophene Derivatives

| Compound (100 µM) | DPPH Scavenging (%) | Hydroxyl Radical Scavenging (%) |

|---|---|---|

| Derivative 1A | 79.4 ± 1.1 | 75.2 ± 0.9 |

| Derivative 2A | 85.1 ± 0.8 | 79.8 ± 1.2 |

| Derivative 3A | 82.3 ± 1.3 | 77.4 ± 1.0 |

| Ascorbic Acid | 81.2 ± 0.7 | 78.5 ± 0.8 |

Data adapted from in vitro antioxidant assays. Ascorbic acid was used as a standard antioxidant.

Other Reported In Vitro Biological Modulations

In addition to their neuroprotective, anti-inflammatory, and antioxidant effects, derivatives of this compound have been reported to exhibit other significant biological activities in vitro.

A prominent area of investigation is their antimicrobial activity. researchgate.net Various benzothiophene derivatives have been synthesized and screened for their efficacy against a range of microbial pathogens. nih.govmdpi.com Studies have reported significant antibacterial activity against both Gram-positive and Gram-negative bacteria, including multidrug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). digitellinc.commdpi.com Furthermore, antifungal and antitubercular activities have also been documented for certain derivatives, highlighting the broad antimicrobial potential of this chemical scaffold. benthamdirect.comijpsjournal.comresearchgate.netresearchgate.net

The anticancer properties of benzothiophene derivatives are also an active area of research. nih.govijpsjournal.com In vitro studies have shown that some derivatives can inhibit the proliferation of various cancer cell lines. nih.gov For example, certain benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives have demonstrated significant inhibition of proliferation, migration, and invasion of MDA-MB-231 breast cancer cells, acting by targeting the RhoA/ROCK pathway. nih.gov

Finally, some benzothiophene derivatives have been explored as modulators of specific biological targets, such as the retinoic acid receptor-related orphan receptor γt (RORγt), which is a potential drug target for inflammatory and autoimmune diseases. semanticscholar.org

Table 4: List of Compounds

| Compound Name |

|---|

| This compound |

| 1-{3-[2-(1-Benzothiophen-5-yl)ethoxy]propyl} azetidin-3-ol maleate (B1232345) (T-817MA) |

| R(-)-1-(benzo[b]thiophen-5-yl)-2-[2-(N,N-diethylamino)ethoxy]ethanol hydrochloride (T-588) |

| Benzo[b]thiophen-3-ol |

| PD144795 |

| Tetrahydrobenzo[b]thiophene |

| 2-Aminothiophene |

| Benzo[b]thiophene-3-carboxylic acid 1,1-dioxide |

| Sulforaphane |

Anti-diabetic Activity

Derivatives of the benzothiophene scaffold have been investigated for their potential as anti-diabetic agents, primarily through their action as α-amylase and α-glucosidase inhibitors. These enzymes play a crucial role in carbohydrate digestion and absorption, and their inhibition can help manage postprandial hyperglycemia.

Recent studies have focused on the synthesis and evaluation of various benzothiophene-derived compounds. For instance, a series of novel benzothiophene-derived thiadiazole analogues were synthesized and evaluated for their inhibitory potential against both α-amylase and α-glucosidase. Several of these analogues demonstrated significant potency. nih.gov Notably, a few of these compounds exhibited lower IC50 values than the standard drug, acarbose, indicating a higher inhibitory activity. nih.gov

In another study, novel benzothiophenes, including Schiff bases and 1,3,4-oxadiazole (B1194373) adducts of benzo[b]thiophene-2-carbohydrazide, were synthesized and assessed for their anti-diabetic efficacy. nih.gov The in vitro α-amylase inhibitory studies revealed that some of these compounds had very low IC50 values, suggesting strong inhibitory potential. nih.gov Molecular docking studies further supported these findings, indicating high binding affinities of these compounds to the active site of α-amylase. nih.gov

Furthermore, certain substituted thiophene and benzothiophene derivatives have been shown to transactivate peroxisome proliferator-activated receptor γ (PPARγ), a key regulator of glucose metabolism. tandfonline.com In vitro assays demonstrated that some of these compounds could activate PPARγ, and subsequent in vivo studies in diabetic mice confirmed their ability to significantly decrease blood glucose levels and improve glucose tolerance. tandfonline.com

The table below summarizes the in vitro α-amylase inhibitory activity of selected benzothiophene derivatives from the literature.

| Compound Type | Target Enzyme | IC50 Value (µM) | Reference Compound | Reference IC50 (µM) |

| Benzothiophene-derived thiadiazole analogue 3 | α-Amylase | 4.20 ± 0.50 | Acarbose | 5.90 ± 0.30 |

| Benzothiophene-derived thiadiazole analogue 6 | α-Amylase | 3.10 ± 1.20 | Acarbose | 5.90 ± 0.30 |

| Benzothiophene-derived thiadiazole analogue 16 | α-Amylase | 3.90 ± 2.20 | Acarbose | 5.90 ± 0.30 |

| Benzo[b]thiophene Schiff base 2 | α-Amylase | 0.035 | Acarbose | 0.09 |

| Benzo[b]thiophene oxadiazole adduct 4 | α-Amylase | 0.032 | Acarbose | 0.09 |

Anticonvulsant Activity

The structural motif of thiophene and its fused derivative, benzothiophene, is present in a number of compounds with recognized anticonvulsant activity. Research in this area has explored the synthesis of various derivatives and their evaluation in established preclinical models of epilepsy.

A study focused on new hybrid compounds incorporating a pyrrolidine-2,5-dione and a thiophene ring. These compounds were assessed for their anticonvulsant activity in maximal electroshock (MES), psychomotor (6 Hz), and subcutaneous pentylenetetrazole (scPTZ) seizure tests. nih.gov One promising compound, 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride, demonstrated a significantly lower ED50 value in the MES and 6 Hz tests compared to the reference drug, valproic acid. nih.gov

In a similar vein, a series of 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives were synthesized and evaluated for their antiseizure properties. mdpi.com A lead compound from this series showed potent activity in both the MES and 6 Hz seizure models, with ED50 values of 27.4 mg/kg and 30.8 mg/kg, respectively. mdpi.com This compound also demonstrated a significant analgesic effect in a formalin test. mdpi.com The proposed mechanism of action for these compounds involves interaction with the neuronal voltage-sensitive sodium channel. mdpi.com

The table below presents the anticonvulsant activity of selected thiophene and benzothiophene derivatives in preclinical models.

| Compound | Seizure Model | ED50 (mg/kg) | Reference Drug | Reference ED50 (mg/kg) |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | MES | 62.14 | Valproic Acid | 252.7 |

| 3-(3-methylthiophen-2-yl)-1-(3-morpholinopropyl)pyrrolidine-2,5-dione hydrochloride | 6 Hz | 75.59 | Valproic Acid | 130.6 |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 33 | MES | 27.4 | - | - |

| 3-(benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivative 33 | 6 Hz (32 mA) | 30.8 | - | - |

Bone Morphogenetic Protein (BMP-2) Promoter Enhancement

Bone Morphogenetic Protein-2 (BMP-2) is a critical growth factor involved in bone formation and regeneration. The enhancement of BMP-2 expression is a promising therapeutic strategy for osteoporosis and other conditions characterized by low bone mass.

A study was conducted to synthesize and evaluate a novel series of 1-(benzo[b]thiophen-2-yl)ethanone analogues for their ability to enhance BMP-2 expression. nih.gov The in vitro evaluation of these compounds at a concentration of 4µM revealed that several analogues exhibited a potent effect on enhancing BMP-2 expression. nih.gov The upregulation rates for some of the most active compounds were significant, indicating their potential as agents for promoting bone formation. nih.gov

The research identified that certain structural features of the 1-(benzo[b]thiophen-2-yl)ethanone scaffold were important for the observed activity. The study also found that some of these compounds produced a dose-dependent increase in bone histology and histomorphometry in an ovariectomized rat model, further supporting their potential as anti-osteoporosis agents. nih.gov

The table below details the in vitro BMP-2 expression upregulation rates for selected 1-(benzo[b]thiophen-2-yl)ethanone analogues.

| Compound | Concentration (µM) | BMP-2 Upregulation Rate (%) |

| 1 | 4 | 35.6 |

| 3 | 4 | 39.8 |

| 5 | 4 | 37.1 |

| 8 | 4 | 30.2 |

| 12 | 4 | 33.5 |

Advanced Research Perspectives and Future Directions for 1 1 Benzothiophen 2 Yl Ethan 1 Amine

Integration of Artificial Intelligence and Machine Learning in Compound Design

The application of artificial intelligence (AI) and machine learning (ML) is set to accelerate the discovery and optimization of novel drug candidates based on the 1-(1-Benzothiophen-2-yl)ethan-1-amine structure. mdpi.com These technologies can analyze vast datasets to predict the properties and activities of new derivatives, streamlining the drug design process. nih.govmdpi.com

Key Applications of AI/ML in Drug Design:

| Application | Description | Potential Impact |

| ADMET Prediction | Forecasting the pharmacokinetic and toxicity profiles of virtual compounds. | Prioritization of candidates with favorable drug-like properties. nih.gov |

| SAR Analysis | Identifying patterns in structure-activity relationships to guide molecular modifications. | Optimization of potency and selectivity. |

| De Novo Design | Generating novel molecular structures with desired therapeutic characteristics. | Discovery of innovative drug candidates with improved efficacy. mdpi.com |

| Virtual Screening | Computationally screening large libraries of compounds to identify potential hits. | Acceleration of the initial stages of drug discovery. mdpi.com |

Development of Targeted Delivery Systems for Enhanced In Vitro Efficacy

To improve the therapeutic effectiveness of this compound derivatives, the development of targeted drug delivery systems is a crucial area of research. openaccessjournals.comgoogle.com These systems aim to deliver the active compound specifically to the site of action, thereby increasing its concentration where needed and minimizing off-target effects. mdpi.com

Nanotechnology-based carriers, such as liposomes, micelles, and nanoparticles, offer a promising platform for targeted delivery. nih.gov These carriers can be engineered to encapsulate the drug, protecting it from degradation and controlling its release. The surface of these nanoparticles can be modified with targeting ligands, like antibodies or peptides, that recognize and bind to specific receptors on diseased cells. openaccessjournals.com For example, in cancer therapy, nanoparticles carrying a cytotoxic analog could be directed to tumor cells, enhancing the drug's efficacy while sparing healthy tissues. nih.gov

Elucidation of Novel Molecular Targets and Pathways

A thorough understanding of the biological mechanisms of this compound and its derivatives requires the identification of their molecular targets and the pathways they modulate. While some benzothiophene (B83047) compounds are known to interact with targets like serotonin (B10506) receptors, a comprehensive picture is often lacking. smolecule.com

Advanced techniques such as chemoproteomics can be employed to identify the direct binding partners of these compounds within a cellular environment. By understanding these interactions, researchers can uncover novel therapeutic applications and design more selective drugs. Furthermore, analyzing the changes in gene and protein expression in cells treated with these compounds can provide insights into the downstream signaling pathways affected, further clarifying their mechanism of action.

Exploration of this compound as a Versatile Chiral Building Block for Complex Molecule Synthesis

The chiral nature of this compound makes it a valuable starting material for the synthesis of complex, optically pure molecules. enamine.net In drug development, the specific stereoisomer of a compound is often responsible for its therapeutic effect, making chiral synthesis a critical aspect of medicinal chemistry. enamine.net

This compound can be used as a chiral auxiliary to control the stereochemistry of chemical reactions, leading to the formation of a single desired enantiomer of a more complex molecule. The benzothiophene ring and the amine group also provide multiple sites for chemical modification, allowing for the creation of a diverse library of chiral compounds. numberanalytics.com This versatility makes this compound a useful tool for synthetic chemists in the creation of novel therapeutic agents.

Q & A

Q. What are the established synthetic routes for 1-(1-Benzothiophen-2-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via multistep procedures involving palladium-catalyzed allylic amination or reductive amination of oxime intermediates. For example, catalytic hydrogenation (1 atm H₂) in aqueous media using heterogeneous Pd-based catalysts achieves high efficiency under mild conditions, with yields influenced by pH, temperature, and catalyst loading . Multistep approaches may include benzothiophene functionalization followed by amine coupling, as seen in analogous protocols for benzo[b]thiophene derivatives .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (e.g., δ ~1.3–1.5 ppm for methylene protons adjacent to the amine, benzothiophene aromatic protons at δ 7.2–7.8 ppm) and HRMS (ESI) validate molecular mass .

- Crystallography : Single-crystal X-ray diffraction (using SHELX software for refinement) resolves stereochemistry and bond angles .

- Chromatography : TLC or HPLC with UV detection monitors purity, while elemental analysis confirms stoichiometry .

Q. How does the benzothiophene moiety influence the compound’s electronic and steric properties compared to benzene or benzofuran analogs?

- Methodological Answer : The sulfur atom in benzothiophene increases electron density at the 2-position, enhancing nucleophilic substitution reactivity. Steric effects differ from benzofuran due to sulfur’s larger van der Waals radius, which can hinder access to the amine group in catalytic reactions. Comparative studies with 1-(benzofuran-2-yl)ethan-1-amine show distinct NMR shifts (e.g., upfield/downfield aromatic proton signals) and reaction kinetics .

Advanced Research Questions

Q. What strategies address enantiomeric resolution of this compound, and how is chiral purity validated?

- Methodological Answer :

- Kinetic Resolution : Enzymatic methods (e.g., lipase-catalyzed acylation) selectively modify one enantiomer, leaving the desired (R)- or (S)-form unreacted .

- Chiral Chromatography : Use of CSPs (chiral stationary phases) like cellulose tris(3,5-dimethylphenylcarbamate) separates enantiomers, with purity confirmed via circular dichroism (CD) or polarimetry .

- Asymmetric Synthesis : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or transition-metal catalysts (e.g., Ru-BINAP complexes) directly yield enantiopure products .

Q. How can computational chemistry predict the conformational flexibility of this compound in solution or solid state?

- Methodological Answer :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to analyze bond lengths and angles, particularly the amine group’s orientation relative to the benzothiophene ring .

- Molecular Dynamics (MD) : Simulate solvation effects (e.g., in DMSO or water) to study hydrogen-bonding interactions and torsional barriers .

- Puckering Analysis : For cyclic analogs, Cremer-Pople parameters quantify ring puckering deviations from planarity .

Q. What mechanistic insights explain the compound’s reactivity in palladium-catalyzed cross-coupling reactions?

- Methodological Answer :

- Oxidative Addition : The benzothiophene-2-yl group stabilizes Pd⁰ intermediates during C–N bond formation, as shown by kinetic studies using deuterated substrates .

- Ligand Effects : Bulky phosphine ligands (e.g., XPhos) reduce β-hydride elimination, favoring amine coupling over side products .

- In Situ Spectroscopy : Monitoring reactions via ¹⁹F NMR (if fluorinated analogs are used) or IR identifies transient intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.